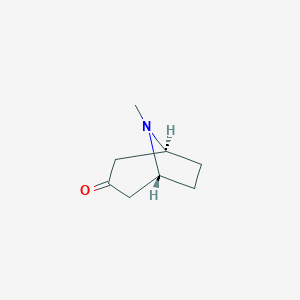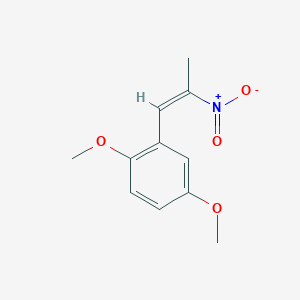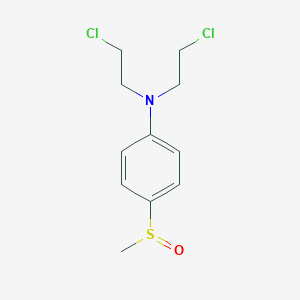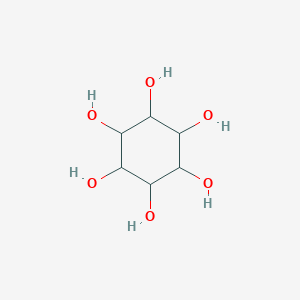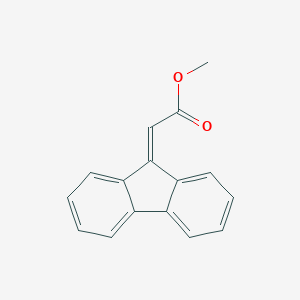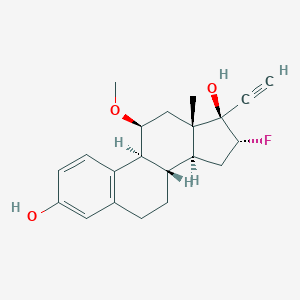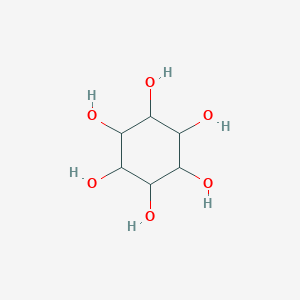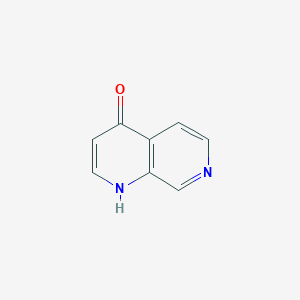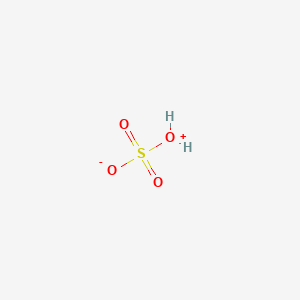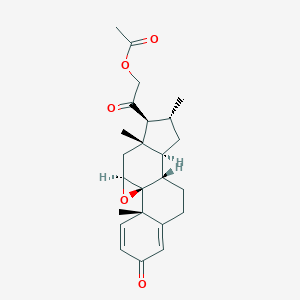
9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
Descripción general
Descripción
The compound of interest, 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate, is a synthetic corticosteroid derivative. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and have a wide range of physiological effects, including anti-inflammatory and immunosuppressive properties. Synthetic derivatives, such as the one , are often used in medicine due to their potent effects and the ability to tailor their pharmacological profile .
Synthesis Analysis
The synthesis of this compound has been achieved through a six-step transformation of prednisolone, which is a well-known corticosteroid. The process includes a novel Mattox rearrangement and a double dehydration of prednisolone. The yield of this unoptimized synthesis was reported to be 13%, indicating that there is room for improvement in the efficiency of this synthetic route . Another study focused on the synthesis of a related compound, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, which is a key intermediate in the synthesis of highly active halogenated corticosteroids. This synthesis was achieved with a yield of more than 46%, which is significantly higher and suggests that the methods used in this synthesis could potentially be adapted to improve the synthesis of 9beta,11beta-epoxy corticosteroids .
Molecular Structure Analysis
The molecular structure of 9beta,11beta-epoxy corticosteroids is characterized by the presence of an epoxy group at the 9beta,11beta position and a 16alpha-methyl group, which are modifications that can significantly alter the biological activity and metabolic stability of the molecule. The presence of these groups is likely to affect the molecule's interaction with corticosteroid receptors and its susceptibility to metabolic enzymes .
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by its functional groups. The epoxy group, in particular, can undergo various reactions, including ring-opening, which can be catalyzed by acids, bases, or nucleophiles. The acetate group at the 21 position is also a site of potential chemical modification, which can be used to alter the pharmacokinetic properties of the molecule .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 9beta,11beta-epoxy corticosteroids are not detailed in the provided papers, it can be inferred that the compound is likely to be lipophilic due to its steroid backbone and the presence of non-polar groups such as the methyl group at the 16alpha position. This lipophilicity would influence its solubility, distribution, and absorption characteristics. The stability of the compound could be affected by the presence of the epoxy group, which could be susceptible to hydrolysis and other chemical transformations .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Detection Methods
Metabolic Fate and Major Metabolites The metabolic fate of steroid compounds similar to 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has been studied extensively in animals. Key metabolites identified include C-21 carboxylic acids of the compound and its hydroxy derivatives. These studies help in understanding the drug metabolism and designing better therapeutic strategies (Gordon & Morrison, 1978).
Detection Techniques Advanced techniques have been developed for the detection of structurally similar steroids in biological samples. For instance, a method using chemiluminescence high-performance liquid chromatography has been established for dexamethasone, showcasing the advancements in detecting and quantifying such compounds in biological matrices (Iglesias et al., 1999).
Synthetic Techniques and Structural Analysis
Synthetic Pathways and Structural Modifications Innovative synthetic methods have been employed to create derivatives of similar steroid compounds, focusing on introducing structural modifications to enhance specific properties. These synthetic routes offer insights into the versatility and adaptability of steroid chemistry (Toscano et al., 1977).
Structural Characterization and Modifications Extensive research has been conducted on characterizing the structures of steroid derivatives using various analytical techniques. This includes exploring the creation of novel structural motifs, which are pivotal in medicinal chemistry for developing new therapeutic agents (Noguchi et al., 1968).
Biological Interactions and Effects
Enzymatic Activity and Metabolism Studies have delved into the specific interactions between similar steroids and enzymes, elucidating the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of these compounds. This information is crucial for understanding drug interactions and optimizing therapeutic use (Minato et al., 1999).
Pharmacological Actions and Potency The pharmacological activities, including anti-inflammatory effects, of similar steroid derivatives have been evaluated. These studies are instrumental in drug discovery and development, providing insights into the efficacy and potential therapeutic applications of these compounds (Toscano et al., 1977).
Propiedades
IUPAC Name |
[2-oxo-2-[(1S,2S,10S,11S,13R,14S,15S,17S)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-13-9-18-17-6-5-15-10-16(26)7-8-23(15,4)24(17)20(29-24)11-22(18,3)21(13)19(27)12-28-14(2)25/h7-8,10,13,17-18,20-21H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRMOSPJNPCGSZ-QNAHPZDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966450 | |
| Record name | 16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate | |
CAS RN |
52092-65-6 | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-16-methyl-, (9β,11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52092-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9beta,11beta-Epoxy-21-hydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-21-hydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



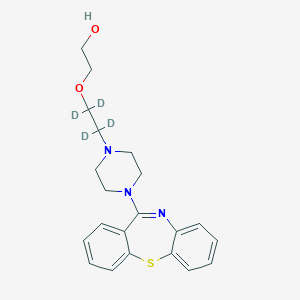
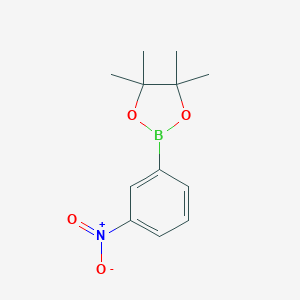
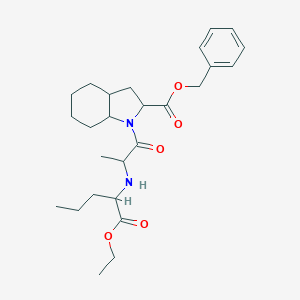
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
